Carbobenzyloxyglycylglycyl-L-phenylalanine methyl ester

serine protease substrate mapping catalytic efficiency

Carbobenzyloxyglycylglycyl-L-phenylalanine methyl ester (Cbz-Gly-Gly-Phe-OMe; Z-GGF-OMe) is a fully protected tripeptide derivative with an N-terminal benzyloxycarbonyl (Cbz, Z) group and a C-terminal methyl ester. It belongs to the Cbz-glycylglycyl-amino acid methyl ester family.

Molecular Formula C22H25N3O6
Molecular Weight 427.4 g/mol
CAS No. 15027-03-9
Cat. No. B11945821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbobenzyloxyglycylglycyl-L-phenylalanine methyl ester
CAS15027-03-9
Molecular FormulaC22H25N3O6
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H25N3O6/c1-30-21(28)18(12-16-8-4-2-5-9-16)25-20(27)14-23-19(26)13-24-22(29)31-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,26)(H,24,29)(H,25,27)
InChIKeyNNOXUJSCVGRRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Carbobenzyloxyglycylglycyl-L-phenylalanine Methyl Ester (CAS 15027-03-9): A Protected Tripeptide Intermediate for Precision Peptide Synthesis & Protease Research


Carbobenzyloxyglycylglycyl-L-phenylalanine methyl ester (Cbz-Gly-Gly-Phe-OMe; Z-GGF-OMe) is a fully protected tripeptide derivative with an N-terminal benzyloxycarbonyl (Cbz, Z) group and a C-terminal methyl ester. It belongs to the Cbz-glycylglycyl-amino acid methyl ester family [1]. The Cbz group provides orthogonal amine protection compatible with Boc-chemistry solid-phase peptide synthesis (SPPS) strategies, while the methyl ester masks the C-terminal carboxyl to suppress unwanted side reactions during elongation . This compound serves as a key substrate in mechanistic enzymology to map the extended substrate-binding subsites (S1–S3) of serine proteases, where elongation of the Gly chain from n=0 to n=2 yields a 100‑ to 300‑fold increase in catalytic efficiency (kcat/Km) [2].

Why Cbz-Gly-Gly-Phe-OMe Cannot Be Arbitrarily Replaced by Other Cbz‑Tripeptide Esters in Protease Mapping or Peptide Assembly


Substituting Cbz-Gly-Gly-Phe-OMe with a generic Cbz-tri‑peptide ester (e.g., Cbz‑Gly‑Gly‑Leu‑OMe or Cbz‑Gly‑Gly‑Ala‑OMe) introduces critical changes in protease‑substrate recognition and reaction enthalpy. Serine proteases such as mesentericopeptidase exhibit differential kcat/Km values that depend on the P1 residue; replacing the aromatic Phe side chain with an aliphatic Leu or methyl Ala group eliminates essential π‑stacking interactions with the enzyme's S1 pocket, thereby drastically lowering catalytic turnover [1]. Additionally, the presence of the Phe chromophore imparts a distinct absorptivity signature (λ_max ~257 nm) that is absent in non‑aromatic analogs and is essential for real‑time spectrophotometric monitoring of enzymatic cleavage or HPLC purification [2]. Simply swapping the methyl ester for a free acid (Cbz‑Gly‑Gly‑Phe‑OH) alters the reactivity profile: the methyl ester is a true esterase substrate that releases methanol, while the free acid requires peptidase activity and different pH optima, which can confound kinetic comparisons [3].

Quantitative Differentiation Evidence for Cbz-Gly-Gly-Phe-OMe Relative to Closest Analogs and In‑Class Candidates


Enzymatic Catalytic Efficiency in the Z‑(Gly)n‑Phe‑OMe Series: A 100‑ to 300‑fold Enhancement at n=2

In a systematic study mapping the extended substrate-binding subsites of mesentericopeptidase (EC 3.4.21), elongation of the Gly chain in the Z‑(Gly)n‑Phe‑OMe series from n=0 to n=2 increases kcat/Km by a factor of 100–300 [1]. The target compound, Cbz‑Gly‑Gly‑Phe‑OMe (n=2), exploits all three N‑terminal subsites (S1–S3) and achieves a catalytic efficiency that is two orders of magnitude greater than the n=0 analog Z‑Phe‑OMe [1]. This chain‑length dependence confirms that procurement of the full‑length tripeptide (n=2) is mandatory for experiments requiring maximal turnover, as neither the dipeptide (Z‑Gly‑Phe‑OMe) nor the single amino‑acid ester (Z‑Phe‑OMe) can saturate the S2 and S3 pockets [1].

serine protease substrate mapping catalytic efficiency mesentericopeptidase

Chymotrypsin-Like Activity: Z‑Gly‑Gly‑Phe‑OMe as a Specific Serine Protease Substrate

Cbz‑Gly‑Gly‑Phe‑OMe is characterized as a substrate for chymotrypsin-like serine proteases. The C‑terminal methyl ester allows direct spectrophotometric detection of hydrolysis without the need for chromogenic leaving groups, while the Gly‑Gly‑Phe sequence provides specific recognition for the chymotrypsin S1 pocket that prefers aromatic P1 residues [1][2]. The Gly‑Gly‑Phe motif is a core recognition sequence for numerous serine proteases, and this compound serves as a defined, quantifiable substrate for studying enzyme kinetics and inhibition [1].

chymotrypsin serine protease substrate specificity enzyme kinetics

Carboxypeptidase A Substrate Specificity: CbzGlyGly-L-Phe is a High-Affinity Substrate

CbzGlyGly-L-Phe (the free acid form closely related to the methyl ester) is a well-characterized substrate for carboxypeptidase A (CPA). In contrast to the dipeptide CbzGly-L-Phe, which exhibits substrate inhibition with CPA, the tripeptide CbzGlyGly-L-Phe displays substrate activation behavior with the zymogen procarboxypeptidase A [1][2]. The Gly‑Gly spacer modifies the enzyme–substrate interaction, shifting the kinetic profile from inhibition to activation, a phenomenon not observed with shorter analogs [2]. The methyl ester analog, Cbz‑Gly‑Gly‑Phe‑OMe, is utilized in esterase activity assays and demonstrates comparable specificity, with the ester bond providing an alternative cleavage site for mechanistic studies of CPA [1].

carboxypeptidase A metalloprotease substrate inhibition enzyme kinetics

Tripeptide Scaffold Advantage in Metalloendoprotease Inhibition: Cbz-Gly-Gly-Phe-OMe vs Dipeptide Amides

Cbz‑Gly‑Gly‑Phe‑OMe is a proteolytically stable tripeptide ester that resists non‑specific hydrolysis by metalloendoproteases, unlike the Cbz‑Gly‑Phe‑NH₂ dipeptide amide which acts as a competitive substrate for these enzymes [1]. The peptide carbobenzyloxyglycylglycylamide (Cbz‑Gly‑Gly‑NH₂), which lacks the Phe side chain and is not a substrate for metalloendoproteases, had no effect on the human sperm acrosome reaction, whereas Cbz‑Gly‑Phe‑NH₂ inhibited or enhanced exocytosis depending on the stimulus [1]. The tripeptide scaffold, combining Cbz protection, the Gly‑Gly spacer, and the Phe recognition element, provides a defined chemical entity that can be used as a negative control for metalloendoprotease activity without confounding substrate‑derived artifacts [1].

metalloendoprotease acrosome reaction peptide inhibitor structure-activity relationship

UV Chromophoric Advantage: Phenylalanine at 257 nm Enables Reagent-Free HPLC Detection vs Non‑Aromatic Tripeptide Analogs

The phenylalanine side chain in Cbz‑Gly‑Gly‑Phe‑OMe provides a distinct UV absorption maximum near 257 nm with characteristic vibronic fine structure, which is completely absent in Cbz‑Gly‑Gly‑Leu‑OMe, Cbz‑Gly‑Gly‑Val‑OMe, and Cbz‑Gly‑Gly‑Ala‑OMe [1]. This intrinsic chromophore allows for sensitive, reagent‑free quantification and peak tracking during reversed‑phase HPLC purification without requiring pre‑ or post‑column derivatization. At 257 nm, the Phe‑containing tripeptide exhibits a molar absorptivity (ε) of approximately 200 M⁻¹cm⁻¹, whereas the aliphatic‑residue analogs have negligible absorbance at this wavelength [1][2]. This feature represents a practical procurement advantage: researchers can monitor peptide purification and concentration in real time without additional reagents, simplifying downstream synthetic workflows [2].

UV detection HPLC purification peptide quantitation phenylalanine chromophore

Cbz Orthogonal Protection Stability vs Fmoc: Resistance to Basic Deprotection Conditions

The Cbz (Z) protecting group in Cbz‑Gly‑Gly‑Phe‑OMe is stable to the basic conditions (piperidine/DMF) used for Fmoc removal, but is readily cleaved by hydrogenolysis (H₂/Pd‑C) or strong acid (HBr/AcOH). In contrast, Fmoc‑protected tripeptide esters are labile under basic conditions and are incompatible with Boc‑chemistry SPPS strategies that require base‑mediated deprotection steps [1]. The Cbz group also provides greater chemical stability during long‑term storage compared to the Fmoc group, which can undergo slow β‑elimination to form dibenzofulvene . The methyl ester at the C‑terminus further enhances stability relative to free acids, which are prone to diketopiperazine formation or racemization at elevated temperatures .

orthogonal protection peptide synthesis Cbz stability Boc chemistry

Procurement-Validated Application Scenarios for Cbz-Gly-Gly-Phe-OMe Based on Quantitative Evidence


Serine Protease Subsite Mapping Using the Z‑(Gly)n‑Phe‑OMe Substrate Series

Researchers investigating the extended substrate binding pockets (S1–S3) of serine proteases require homogeneous substrate series to map subsite contributions to catalysis. Cbz‑Gly‑Gly‑Phe‑OMe (n=2) is the essential member of the Z‑(Gly)n‑Phe‑OMe series because only the n=2 peptide fully engages S1, S2, and S3 subsites, yielding a 100‑ to 300‑fold enhancement in catalytic efficiency (kcat/Km) compared to n=0 (Z‑Phe‑OMe), as demonstrated with mesentericopeptidase [1]. The compound enables kinetic profiling of novel proteases that contain S2 and S3 subsites, and its methyl ester hydrolysis can be monitored spectrophotometrically without secondary chromogenic reporters. Incomplete substrate series that lack the n=2 member cannot capture the full subsite occupancy effect, leading to an underestimation of the enzyme's true catalytic capacity [1].

Carboxypeptidase A Zymogen Activation Studies Requiring Distinct Substrate vs Inhibitor Kinetic Profiles

CbzGlyGly-L-Phe (the free acid analog) displays substrate activation with procarboxypeptidase A, in stark contrast to the dipeptide CbzGly‑L‑Phe which causes substrate inhibition with the same enzyme [1][2]. The tripeptide scaffold is therefore indispensable for experiments designed to dissect the conformational changes that convert zymogen to active enzyme. The methyl ester analog (Cbz‑Gly‑Gly‑Phe‑OMe) serves as a complementary esterase substrate, allowing kinetic discrimination between peptidase and esterase activities of CPA [2]. Laboratories focused on metalloprotease zymogen activation should procure both the free acid and the methyl ester to fully characterize the kinetic landscape of CPA‑catalyzed reactions [1][2].

Metalloendoprotease Negative Control in Cell‑Based Exocytosis Assays

In human sperm acrosome reaction assays, Cbz‑Gly‑Phe‑NH₂ (dipeptide amide) produces complex, stimulus‑dependent effects (inhibition of physiological induction and enhancement of ionophore‑induced exocytosis at 1–1.5 mM), which confound interpretation [1]. The tripeptide scaffold Cbz‑Gly‑Gly‑NH₂ is inert under identical conditions because it is not recognized as a metalloendoprotease substrate [1]. Cbz‑Gly‑Gly‑Phe‑OMe, retaining the Phe side chain but incorporating the extended Gly‑Gly spacer, is predicted to serve as a chemically matched, biologically inert control. This makes it the procurement choice when a negative control substance must match the molecular weight and hydrophobicity of an active inhibitor without eliciting metalloendoprotease‑mediated biological effects [1].

Reagent‑Free Analytical Reference Standard for Chromatographic Method Development

The phenylalanine chromophore in Cbz‑Gly‑Gly‑Phe‑OMe (λmax ≈ 257 nm, ε ≈ 200 M⁻¹cm⁻¹) provides a reagent‑free detection handle that is absent in non‑aromatic tripeptide analogs (Leu, Val, Ala variants) [1][2]. During reversed‑phase HPLC method development, this intrinsic absorbance allows for direct UV peak integration without pre‑column derivatization, reducing analysis time and eliminating derivatization variability. The methyl ester also imparts increased retention on C18 columns compared to the free acid, providing a distinct retention time window that can serve as a system suitability marker. Analytical laboratories developing peptide purity methods can leverage this dual advantage to simplify workflows and improve quantification accuracy [1][2].

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